Ethyl1-thia-4-azaspiro[4.5]decane-3-carboxylatehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl1-thia-4-azaspiro[4.5]decane-3-carboxylatehydrochloride is a synthetic compound with the molecular formula C11H20ClNO2S. It is known for its unique spirocyclic structure, which includes a sulfur atom and an azaspirodecane ring system.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl1-thia-4-azaspiro[4.5]decane-3-carboxylatehydrochloride typically involves a multi-step process. One common method includes the condensation of ketones such as 4-methylcyclohexanone or cyclohexanone with aromatic amines like 4-bromoaniline or 4-fluoroaniline, and mercaptoacetic acid in dry benzene. This reaction yields the corresponding substituted aryl-1-thia-4-azaspiro[4.5]decane derivatives .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthetic route mentioned above can be scaled up for industrial purposes, provided that the reaction conditions are optimized for larger-scale operations. This includes ensuring the availability of high-purity starting materials and maintaining stringent control over reaction parameters to achieve consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl1-thia-4-azaspiro[4.5]decane-3-carboxylatehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted analogs of the original compound .
Wissenschaftliche Forschungsanwendungen
Ethyl1-thia-4-azaspiro[4.5]decane-3-carboxylatehydrochloride has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent.
Pharmacology: Its unique structure makes it a valuable candidate for the development of new pharmaceuticals targeting specific molecular pathways.
Chemical Biology: The compound can be used as a probe to study biological processes involving sulfur-containing spirocyclic compounds.
Wirkmechanismus
The mechanism of action of Ethyl1-thia-4-azaspiro[4.5]decane-3-carboxylatehydrochloride involves its interaction with specific molecular targets and pathways. In the context of its anticancer activity, the compound is believed to induce apoptosis (programmed cell death) in cancer cells by disrupting key cellular processes. This includes the inhibition of enzymes involved in cell proliferation and the activation of pathways leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolopyrimidine: Another sulfur-containing spirocyclic compound with potential anticancer properties.
1,3,4-Thiadiazole: Known for its diverse biological activities, including antimicrobial and anticancer effects.
Uniqueness
Ethyl1-thia-4-azaspiro[4.5]decane-3-carboxylatehydrochloride stands out due to its specific spirocyclic structure, which imparts unique chemical and biological properties. Its ability to undergo various chemical reactions and its potential as an anticancer agent make it a compound of significant interest in scientific research .
Eigenschaften
Molekularformel |
C11H20ClNO2S |
---|---|
Molekulargewicht |
265.80 g/mol |
IUPAC-Name |
ethyl 1-thia-4-azaspiro[4.5]decane-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H19NO2S.ClH/c1-2-14-10(13)9-8-15-11(12-9)6-4-3-5-7-11;/h9,12H,2-8H2,1H3;1H |
InChI-Schlüssel |
HPGQUYRDSIENNP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1CSC2(N1)CCCCC2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.